molecular formula C17H16BrNO2 B5332688 (E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one

(E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one

Cat. No.: B5332688
M. Wt: 346.2 g/mol
InChI Key: POGTYROFKBBKPT-VAWYXSNFSA-N
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Description

(E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoaniline and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromoanilino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one exerts its effects is primarily related to its interaction with specific molecular targets and pathways. For example, its anticancer activity may involve the inhibition of key enzymes or signaling pathways that are essential for cancer cell proliferation and survival. The compound’s antimicrobial properties could be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
  • (E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
  • (E)-3-(4-nitroanilino)-1-(4-methoxyphenyl)but-2-en-1-one

Uniqueness

(E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one is unique due to the presence of the bromoanilino group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and nitro analogs. The bromo substituent can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

(E)-3-(4-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-12(19-15-7-5-14(18)6-8-15)11-17(20)13-3-9-16(21-2)10-4-13/h3-11,19H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGTYROFKBBKPT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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